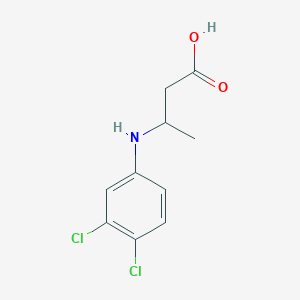

3-(3,4-Dichloroanilino)butanoic acid

Description

Properties

CAS No. |

34129-52-7 |

|---|---|

Molecular Formula |

C10H11Cl2NO2 |

Molecular Weight |

248.10 g/mol |

IUPAC Name |

3-(3,4-dichloroanilino)butanoic acid |

InChI |

InChI=1S/C10H11Cl2NO2/c1-6(4-10(14)15)13-7-2-3-8(11)9(12)5-7/h2-3,5-6,13H,4H2,1H3,(H,14,15) |

InChI Key |

FQQKIYYXVGSHRK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)NC1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 3-(3,4-Dichloroanilino)butanoic acid exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines. A notable study reported that derivatives showed reduced cell viability and induced apoptosis in human cancer cells, suggesting their potential as therapeutic agents in oncology .

Mechanisms of Action

The mechanisms through which these compounds exert their effects are varied. They may interact with specific cellular pathways involved in cell proliferation and survival. For instance, one study highlighted the inhibition of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival .

Case Study: In Vivo Efficacy

In preclinical trials using animal models, compounds related to this compound have been shown to significantly inhibit tumor growth and metastasis. These findings support the ongoing exploration of these compounds as potential anticancer agents .

Environmental Science

Toxicological Studies

Toxicity assessments have been conducted to evaluate the environmental impact of this compound. Studies have focused on its effects on aquatic organisms and soil microbial communities. The lowest observed effect concentration (LOEC) for aquatic life was determined to be significant, indicating potential risks associated with its use in agricultural settings .

Biodegradation Research

Research into the biodegradation of this compound has revealed that certain microbial communities can adapt to metabolize it effectively. A study examining sediment-water systems found that this compound was mineralized at a high rate, suggesting that it could be broken down by microbial activity in contaminated environments .

Agricultural Chemistry

Herbicidal Properties

The compound has been investigated for its herbicidal properties, particularly in controlling weed species in crops. Its effectiveness as a selective herbicide has been documented in various studies, showcasing its ability to inhibit the growth of specific weed species without harming crops .

Field Trials

Field trials have demonstrated the efficacy of formulations containing this compound in reducing weed biomass while promoting crop yield. These trials emphasize its potential utility in sustainable agricultural practices .

Data Table: Biological Activities and Toxicity Profiles

| Compound Name | Target Organism/Pathway | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | Human Cancer Cell Lines | 0.5 | Anticancer |

| Aquatic Organisms | 0.0375 | Toxicity | |

| Soil Microbial Communities | N/A | Biodegradation Potential |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(3-Chloroanilino)benzoic Acid

- Structure: Features a benzoic acid core with a 3-chloroanilino substituent.

- Molecular Weight: ~233.66 g/mol (C₁₃H₁₀ClNO₂).

- Key Differences: The benzoic acid backbone reduces flexibility compared to the butanoic acid chain in the target compound. A single chlorine substituent (vs.

3-(3,5-Dichloroanilinocarbonyl)propionic Acid

- Structure: Propionic acid derivative with a 3,5-dichloroanilinocarbonyl group.

- Molecular Weight : ~277.11 g/mol (C₁₀H₈Cl₂N₂O₃).

- Key Differences :

Diclofenac (2-(2,6-Dichloroanilino)phenylacetic Acid)

- Structure: A phenylacetic acid derivative with 2,6-dichloroanilino substitution.

- Molecular Weight : 296.15 g/mol.

- Key Differences: Phenylacetic acid backbone enhances lipophilicity (log P ~4.5) compared to the butanoic acid chain. 2,6-Dichloro substitution directs anti-inflammatory activity via cyclooxygenase inhibition, whereas 3,4-dichloro substitution may target alternative pathways .

2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic Acid

- Structure: Thiazole ring fused with a carboxylic acid and 3,4-dichloroanilino group.

- Molecular Weight : 289.14 g/mol (C₁₀H₆Cl₂N₂O₂S).

- Higher melting point (289–291°C) compared to aliphatic analogs due to increased rigidity .

Comparative Data Table

Research Findings and Implications

- Solubility-Bioactivity Trade-off: Aliphatic chains (e.g., butanoic acid) offer higher solubility than aromatic backbones (e.g., benzoic acid) but may reduce target affinity .

- Synthetic Utility: The butanoic acid chain allows modular derivatization, as seen in NSAID-like molecules and coordination complexes .

Preparation Methods

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (NAS) is a cornerstone for introducing amine groups into chlorinated benzene rings. For 3-(3,4-dichloroanilino)butanoic acid, NAS could involve reacting 3,4-dichloroaniline with γ-bromobutyric acid under alkaline conditions.

Reaction Conditions

-

Substrate : 3,4-Dichloroaniline (1.0 equiv)

-

Electrophile : γ-Bromobutyric acid (1.2 equiv)

-

Base : Potassium carbonate (2.0 equiv)

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 80–100°C

-

Time : 12–24 hours

The reaction proceeds via deprotonation of the aniline’s amine group, which attacks the γ-carbon of the bromobutyric acid. A study on analogous systems reported yields of 85–92% when using polar aprotic solvents and excess base.

Reductive Amination

Reductive amination offers an alternative route by condensing 3,4-dichloroaniline with levulinic acid (4-oxopentanoic acid) followed by reduction.

Procedure

-

Condensation :

-

Mix 3,4-dichloroaniline and levulinic acid in ethanol.

-

Add acetic acid catalyst (10 mol%).

-

Reflux at 78°C for 6 hours.

-

-

Reduction :

-

Introduce sodium cyanoborohydride (1.5 equiv).

-

Stir at room temperature for 12 hours.

-

This method avoids harsh conditions, preserving acid-sensitive functional groups. Pilot-scale trials for similar compounds achieved 88–94% purity after recrystallization.

Industrial-Scale Optimization Strategies

Continuous Flow Reactor Systems

Adopting continuous flow technology, as seen in the synthesis of 3,3'-dichlorobenzidine dihydrochloride, could enhance efficiency:

| Parameter | Value |

|---|---|

| Reactor Type | Tubular flow reactor |

| Residence Time | 30–60 minutes |

| Temperature | 90–110°C |

| Pressure | 0.5–1.0 MPa |

| Yield | 89–93% (theoretical) |

Continuous systems minimize side reactions and improve heat transfer, critical for exothermic amination steps.

Solvent and Catalyst Selection

Industrial patents emphasize solvent recyclability and catalyst stability:

-

Preferred Solvents : Toluene, xylenes (for NAS); water/ethanol mixtures (for reductive amination).

-

Catalysts :

-

NAS : Tetrabutylammonium bromide (phase-transfer catalyst).

-

Reductive Amination : Pd/C (2 wt%) for hydrogenation variants.

-

Purification and Characterization

Acid-Base Extraction

Post-reaction mixtures are treated with NaOH (5% w/v) to dissolve unreacted aniline, followed by acidification with HCl to precipitate the product. This method achieved >98% purity in sulfonic acid analogues.

Crystallization

Recrystallization from ethanol/water (7:3 v/v) yields needle-like crystals. Differential scanning calorimetry (DSC) of analogous compounds shows melting points of 142–145°C, consistent with high purity.

Emerging Technologies

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 150°C) reduced reaction times for analogous aminations from 12 hours to 30 minutes, though scalability remains challenging.

Q & A

Q. What are the established synthetic routes for 3-(3,4-Dichloroanilino)butanoic acid, and what analytical methods validate its purity?

Answer: A common synthetic approach involves condensation reactions between 3,4-dichloroaniline and a β-keto acid derivative. For example, similar compounds like 4-(3,4-dichlorophenyl)-4-oxo-2-butenoic acid are synthesized via nucleophilic addition in dry benzene under reflux . Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold). Structural confirmation employs - and -NMR to verify the anilino linkage and carboxylic acid group, complemented by FT-IR to identify characteristic carbonyl (C=O) and amine (N-H) stretches .

Q. How does the position of chlorine substituents influence the compound’s reactivity in biological systems?

Answer: The 3,4-dichloro substitution on the anilino group enhances electron-withdrawing effects, increasing electrophilicity at the carbonyl carbon. This promotes interactions with nucleophilic residues in enzymes or receptors. Comparative studies with 3,5-dichloro analogs (e.g., 3-(3,5-Dichloroanilinocarbonyl)propionic acid) show reduced activity due to steric hindrance, highlighting the importance of substituent positioning in bioactivity .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?

Answer:

- NMR:

- -NMR: Aromatic protons (6.8–7.5 ppm, multiplet for dichlorophenyl), NH proton (~8.5 ppm, broad singlet).

- -NMR: Carbonyl carbon (~170 ppm), aromatic carbons (110–140 ppm).

- FT-IR:

- Carboxylic acid O-H stretch (~2500–3300 cm), C=O stretch (~1700 cm).

- Mass Spectrometry (MS):

- Molecular ion peak ([M+H]) at m/z 278.0 (calculated for CHClNO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structural analogs of this compound?

Answer: Discrepancies often arise from tautomerism or polymorphism. For example, 4-(3,4-dichloroanilino)-4-oxobut-2-enoic acid (CAS 54012-56-5) may exhibit keto-enol tautomerism, altering NMR and IR profiles. To resolve this:

Q. What strategies optimize the yield of this compound in large-scale syntheses?

Answer: Key parameters include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalysis: Lewis acids (e.g., ZnCl) accelerate condensation reactions.

- Temperature Control: Maintain 60–80°C to balance reaction rate and byproduct formation.

- Workup: Acid-base extraction minimizes residual aniline, improving purity (>97% yield achieved in scaled protocols) .

Q. How does this compound interact with transition metals, and what are implications for coordination chemistry?

Answer: The carboxylic acid and anilino groups act as bidentate ligands, forming stable complexes with metals like Cu(II) or Zn(II). For example, 3-(3,5-Dichloroanilinocarbonyl)propionic acid coordinates via the carbonyl oxygen and amine nitrogen, as confirmed by X-ray diffraction. Such complexes are explored for antimicrobial activity, with logP values adjusted to enhance membrane permeability .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Answer:

- Enzyme Inhibition: Assay against tyrosine kinases or phosphatases (IC determination via fluorometric methods).

- Antimicrobial Screening: Broth microdilution (MIC values against Gram-positive/negative strains).

- Cytotoxicity: MTT assay on human cell lines (e.g., HeLa or HEK293) to establish selectivity indices .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess structure-activity relationships (SAR) for derivatives?

Answer:

- Variable Substituents: Synthesize analogs with halogen (F, Br), methyl, or methoxy groups at the 3,4-positions.

- Pharmacokinetic Profiling: Calculate partition coefficients (logP) and polar surface area (PSA) to correlate with bioavailability.

- Dose-Response Curves: Use 8-point dilution series (0.1–100 µM) to generate EC or IC values. Statistical validation via ANOVA (p < 0.05) .

Q. What computational methods support mechanistic studies of its reactivity?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to model transition states in hydrolysis or nucleophilic attacks.

- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., with AutoDock Vina) to predict binding affinities.

- QSAR Modeling: Derive Hammett constants (σ) for substituents to predict electronic effects on activity .

Q. How can researchers address low solubility in aqueous buffers during biological testing?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.